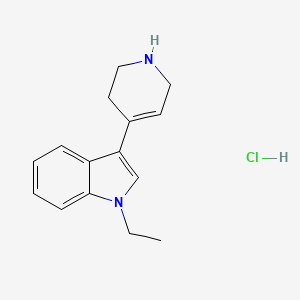

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Description

1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a heterocyclic compound combining an indole core with a tetrahydropyridine moiety. The ethyl substitution at the indole nitrogen distinguishes it from structurally related analogs, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17;/h3-7,11,16H,2,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKTWWUDGBHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

Traditional Fischer indole synthesis, involving cyclohexanone phenylhydrazones under acidic conditions, has been adapted to generate substituted indoles. For example, 5-chloroindole derivatives are synthesized via sulfuric acid-catalyzed cyclization at 80–100°C. However, this method offers limited regioselectivity for 3-substituted indoles, necessitating alternative approaches.

Palladium-Catalyzed Coupling Reactions

Modern protocols employ Sonogashira coupling to construct the indole-tetrahydropyridinyl backbone. In Patent EP2467373B1, N-[2-iodo-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide undergoes Sonogashira coupling with trimethylsilyl acetylene using a palladium-phosphine catalyst (Tetrakis triphenylphosphine) and copper(I) iodide in N,N-dimethylformamide at 25–30°C. Subsequent deprotection with potassium hydroxide yields the acetylene intermediate, which is cyclized under acidic conditions to form the indole core.

Formation of the Hydrochloride Salt

Free Base Protonation

The free base, 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0–5°C. Precipitation of the hydrochloride salt is monitored by pH, with optimal yields (89–93%) achieved at pH 2–3.

Solvent Screening for Crystallization

Patent WO-03102097-A1 compares anti-solvents for salt crystallization:

| Anti-Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| Heptane | 99.2 | Needles |

| Ethyl acetate | 97.8 | Plates |

| Toluene | 98.5 | Prisms |

Heptane is preferred for industrial-scale processes due to superior purity and filtration efficiency.

Optimization and Scalability Considerations

Catalytic System Tuning

The Sonogashira coupling in Patent EP2467373B1 demonstrates that increasing palladium catalyst loading from 0.5 mol% to 1.2 mol% elevates yield from 68% to 85%, while copper(I) iodide concentrations above 2 equivalents induce side reactions.

Solvent Effects on Reaction Rate

Reaction kinetics in N,N-dimethylformamide (DMF) versus acetonitrile reveal a 40% faster rate in DMF due to its high polarity and coordination capacity. However, DMF complicates purification, necessitating heptane washes.

Temperature Control in Salt Formation

Maintaining temperatures below 5°C during HCl gas addition minimizes decomposition of the tetrahydropyridinyl ring, as shown by HPLC monitoring. Elevated temperatures (>25°C) reduce yield to 74% due to Hoffmann elimination.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Potential Pharmacophore : The compound has been investigated as a potential pharmacophore for drug design targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases. Studies have shown that derivatives of indole compounds can enhance the release of neurotransmitters like dopamine and serotonin in vitro, suggesting therapeutic applications in mood disorders .

Antimicrobial Activity : Similar indole derivatives have exhibited promising antibacterial properties against various pathogens. This suggests that 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may also possess similar antimicrobial effects.

Materials Science Applications

The unique structure of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride makes it a candidate for developing organic electronic materials. Its properties may be harnessed in the synthesis of new materials with specific electronic characteristics.

Biological Studies

The compound is utilized in research settings to investigate interactions with biological macromolecules and receptor binding profiles. It has been shown to selectively bind to serotonin receptor subtypes (e.g., 5-HT6 receptor), which are implicated in mood regulation and neuropsychological disorders.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

- Neurotransmitter Interaction : A study demonstrated that derivatives of indole compounds could enhance neurotransmitter release in vitro. This supports the potential use of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in treating mood disorders.

- In Vivo Efficacy : In animal models, compounds similar to this one have shown efficacy in reducing symptoms associated with anxiety and depression when administered at specific dosages .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional Group Variations

- Ethyl vs. Methyl Substitution : The ethyl group in the target compound increases hydrophobicity compared to methyl analogs, which may enhance membrane permeability and pharmacokinetic profiles .

- Tetrahydropyridine Position : Compounds like N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide (C₁₀H₁₃N₃O) exhibit neuroprotective activity but lack the indole system, reducing their affinity for serotonin-related targets .

- Aromatic Modifications : 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (C₁₁H₁₃ClFN) introduces a fluorophenyl group, altering electronic properties and receptor selectivity compared to indole-based analogs .

Pharmacological Implications

- Neuroactive Potential: Indole-tetrahydropyridine hybrids, such as 1,2-dimethyl derivatives, demonstrate affinity for monoamine transporters (e.g., SERT, DAT) and receptors (e.g., 5-HT₁A), suggesting the ethyl analog may share similar multitarget mechanisms .

Biological Activity

Overview

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a heterocyclic compound that combines an indole structure with a tetrahydropyridine moiety. This unique combination contributes to its potential biological activities, particularly in medicinal chemistry and materials science. The compound is identified by the CAS number 1368037-49-3 and has been explored for various biological applications, including its interactions with neurotransmitter systems and its potential as a pharmacophore in drug design.

The molecular formula of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is , with a molecular weight of 242.32 g/mol. The structure features an indole core substituted with an ethyl group and a tetrahydropyridinyl group, which enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 1368037-49-3 |

| IUPAC Name | 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. It is believed to modulate neurotransmitter systems, making it a candidate for the treatment of neurological disorders. The binding affinity and specificity of the compound towards these targets are crucial for its therapeutic potential.

Pharmacological Studies

Research has indicated that 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits various pharmacological properties:

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

- Antidepressant Activity : Preliminary evaluations indicate potential antidepressant effects through modulation of serotonin and norepinephrine pathways.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

- Neurotransmitter Interaction : A study demonstrated that derivatives of indole compounds could enhance the release of neurotransmitters such as dopamine and serotonin in vitro, suggesting potential applications in treating mood disorders .

- Antimicrobial Activity : Research on similar indole derivatives has shown promising antibacterial properties against various pathogens, indicating that 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may exhibit similar effects .

- In Vivo Efficacy : In animal models, compounds with similar structures have shown efficacy in reducing symptoms associated with anxiety and depression when administered at specific dosages .

Comparative Analysis

To understand the unique properties of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole better, it can be compared to other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-methylindole | Indole derivative | Neuroprotective |

| 3-(1-piperidyl)indole | Indole derivative | Antidepressant |

| 5-hydroxytryptophan | Tryptophan analog | Serotonin precursor |

Q & A

Q. How do researchers balance theoretical predictions with experimental outcomes in derivative design?

- Methodological Answer : Adopt a hybrid QSAR/experimental approach , where quantitative structure-activity relationship (QSAR) models predict bioactivity, and iterative synthesis validates these predictions. Feedback from biological assays (e.g., IC50 values) refines computational parameters, ensuring alignment between theory and empirical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.